molecular formula C11H8ClF3N4O B2477096 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide CAS No. 2061728-07-0

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide

Cat. No. B2477096
CAS RN: 2061728-07-0
M. Wt: 304.66
InChI Key: SQRUORHZXTXCFZ-UHFFFAOYSA-N
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Description

The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide” is a chemical compound with the molecular formula C14H11ClF3N3O2 . It is a solid substance with a molecular weight of 345.71 .


Synthesis Analysis

The synthesis of this compound or its derivatives might involve several steps, including the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines (TFMP) and their derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 345.71 . The compound’s InChI code provides a unique representation of its molecular structure .

Scientific Research Applications

Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally related to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide as a potent Glycine Transporter 1 (GlyT1) inhibitor, with potential implications in central nervous system research. The study highlighted the compound's strong GlyT1 inhibitory activity and favorable pharmacokinetics profile, suggesting its utility in neuroscience research (Yamamoto et al., 2016).

Antimicrobial Activities
Ovonramwen, Owolabi, and Falodun (2021) synthesized a compound similar to this compound and evaluated its antimicrobial activities. However, their findings indicated no significant activities against tested organisms, contributing to the understanding of the antimicrobial potential of such compounds (Ovonramwen, Owolabi, & Falodun, 2021).

Antitumor Activities
Zhu (2015) conducted a study on imidazole acyl urea derivatives, closely related to the subject compound, as Raf kinase inhibitors with potential antitumor activities. They found that certain derivatives exhibited significant inhibitory activities against human gastric carcinoma cell lines, suggesting the compound's relevance in cancer research (Zhu, 2015).

NK-1 Antagonist Activity
Jungheim et al. (2006) explored compounds structurally related to this compound for their NK-1 antagonist activity. This research contributes to understanding the neuropharmacological applications of such compounds (Jungheim et al., 2006).

Synthesis of Room Temperature Ionic Liquids (RTILs) Zhang, Martin, and Desmarteau (2003) discussed the methodology for direct methylation or trifluoroethylation of imidazole and pyridine derivatives, providing insights into the synthesis of RTILs. This research is significant for chemical engineering and material science (Zhang, Martin, & Desmarteau, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Trifluoromethylpyridines (TFMP) and their derivatives, such as the compound , have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c12-8-3-7(11(13,14)15)4-17-9(8)5-18-10(20)19-2-1-16-6-19/h1-4,6H,5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRUORHZXTXCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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